N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions to form the fused bicyclic structure . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological processes.
Uniqueness
N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its fused bicyclic structure, which combines the properties of both thiazole and pyridine rings. This unique structure provides multiple reactive sites, enabling a wide range of chemical modifications and biological activities . The combination of these two heterocyclic moieties into a single compound enhances its potential as a versatile and multifunctional molecule .
Properties
Molecular Formula |
C12H15N3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-cyclopentyl-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-15(9-4-2-3-5-9)12-14-10-8-13-7-6-11(10)16-12/h6-9H,2-5H2,1H3 |
InChI Key |
VNNIAAIIVFXGKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NC3=C(S2)C=CN=C3 |
Origin of Product |
United States |
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